ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate
Description
The compound with the identifier “ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate” is a chemical substance that has garnered interest in various scientific fields
Properties
IUPAC Name |
ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-19-11(18)8-3-5-16(6-4-8)12-14-9(13)7-10(17)15-12/h7-8H,2-6H2,1H3,(H3,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNQPNVUFCYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate would likely involve large-scale chemical reactors where the synthesis can be carried out efficiently. The process would be optimized to ensure high yield and purity of the compound. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield an oxidized derivative of ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate, while reduction might produce a reduced form of the compound. Substitution reactions would result in new compounds with different functional groups.
Scientific Research Applications
ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound could be investigated for its therapeutic properties and potential use in drug development.
Industry: ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate might be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Conclusion
ethyl 1-(6-amino-4-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further research and development could uncover even more applications and benefits of this intriguing compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
